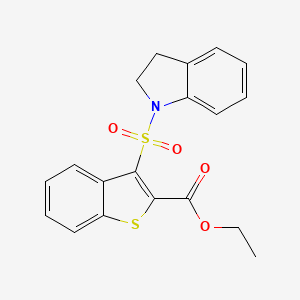
ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate” is a complex organic molecule that contains an indole and a benzothiophene group. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . Benzothiophenes are sulfur-containing aromatic compounds that are also found in various natural products and drugs.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the indole and benzothiophene groups, along with the sulfonyl and carboxylate groups. These functional groups would likely impart specific chemical properties to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and benzothiophene groups, as well as the sulfonyl and carboxylate groups. These groups could potentially undergo various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxylate groups could potentially make the compound more polar .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promising results as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
The indole nucleus has been found in many important synthetic drug molecules used for anti-inflammatory treatments .
Anticancer Activity
Indole derivatives have been studied for their potential anticancer properties . The specific mechanisms of action are still under investigation.
Anti-HIV Activity
Some indole derivatives have shown potential for anti-HIV activity . Further research is needed to confirm these findings and develop effective treatments.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . These compounds could potentially be used in treatments for diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Research has shown that indole derivatives can have antitubercular activities . This opens up possibilities for the development of new treatments for tuberculosis.
Neuroprotective Properties
2,3-Dihydroindoles, a type of indole derivative, are promising agents for the synthesis of new compounds with neuroprotective properties . The compound “ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate” could potentially be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(2,3-dihydroindol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-2-24-19(21)17-18(14-8-4-6-10-16(14)25-17)26(22,23)20-12-11-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYLUJOJHNLGJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

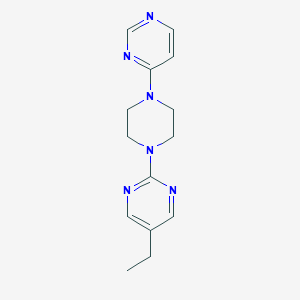
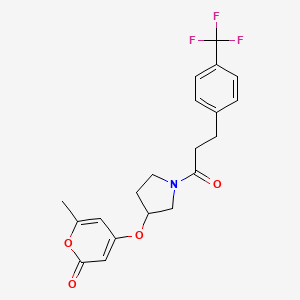
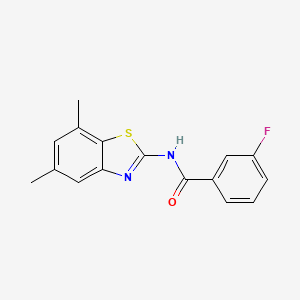
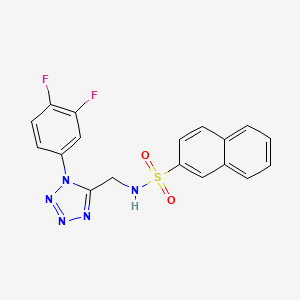

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)
![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)
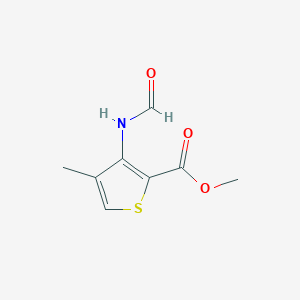
![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)
![5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2386199.png)
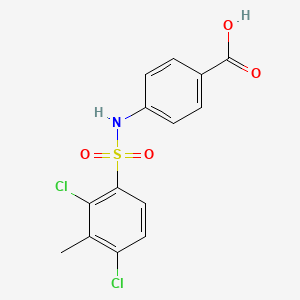

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386205.png)
![N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2386206.png)